1-Fenilpiperazina

Descripción general

Descripción

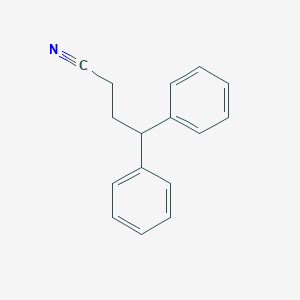

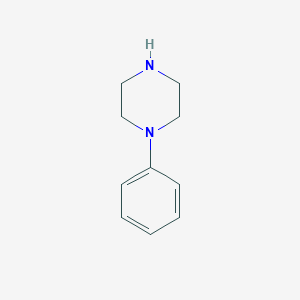

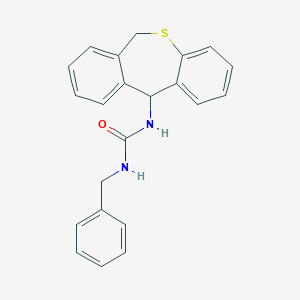

1-Phenylpiperazine is a chemical compound characterized by a phenyl group attached to a piperazine ring. Its molecular formula is C10H14N2, and it has a molecular weight of 162.23 g/mol . This compound is known for its clear, colorless to yellow liquid appearance and is insoluble in water . It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.

Aplicaciones Científicas De Investigación

1-Phenylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Target of Action

1-Phenylpiperazine (PPZ) is a simple chemical compound featuring a phenyl group bound to a piperazine ring . It has been identified as a potential permeation enhancer, particularly in the intestinal epithelium . The primary targets of PPZ are the tight junctions in the intestinal epithelium, which it modulates to enhance the absorption of macromolecular therapeutics .

Mode of Action

PPZ interacts with its targets by modulating the tight junctions in the intestinal epithelium, thereby enhancing the transepithelial transport . This interaction results in an increase in the permeability of the epithelium, allowing for improved absorption of therapeutics .

Biochemical Pathways

It is known that ppz enhances the permeability of the intestinal epithelium, potentially affecting the paracellular pathway . This could have downstream effects on the absorption and distribution of therapeutics in the body.

Pharmacokinetics

Its role as a permeation enhancer suggests that it may have significant effects on the bioavailability of co-administered therapeutics .

Result of Action

The primary result of PPZ’s action is an increase in the permeability of the intestinal epithelium, allowing for improved absorption of therapeutics . This can enhance the effectiveness of orally administered macromolecular therapeutics, which often face challenges related to poor absorption .

Action Environment

The efficacy and stability of PPZ can be influenced by various environmental factors. For instance, the pH of the environment can affect its action, as it has been shown that PPZ causes the Krebs-Henseleit buffer pH to become alkaline . This alkalization partially attenuates the increase in permeability caused by PPZ

Análisis Bioquímico

Biochemical Properties

1-Phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity It interacts with various enzymes and proteins, affecting their function and influencing biochemical reactions

Cellular Effects

1-Phenylpiperazine has been identified as a potential permeation enhancer in Caco-2 monolayers, a model of the intestinal epithelium . It has the capacity to increase permeation without significant toxicity, influencing cell function and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

1-Phenylpiperazine has been studied in rat ileal and colonic mucosae, where it showed high enhancement potential due to a capacity to increase permeation without significant toxicity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C) without any solvent, followed by treatment with an alkaline aqueous solution and reduced pressure distillation to obtain the product .

Industrial Production Methods: The industrial production of 1-Phenylpiperazine typically follows the method involving aniline and bis-(2-chloroethyl)amine hydrochloride due to its simplicity, high yield, and low cost. This method results in a product with a purity of over 99.5% and a yield above 75% .

Análisis De Reacciones Químicas

1-Phenylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert it into different substituted piperazines.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of 1-Phenylpiperazine.

Reduction: Substituted piperazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

1-Phenylpiperazine can be compared with other similar compounds such as:

- 2-Phenylpiperazine

- 4-Phenylpiperidine

- 1-Methyl-4-phenylpiperazine

- 1-(4-Methylphenyl)piperazine

These compounds share structural similarities but differ in their chemical properties and biological activities. For instance, 1-Methyl-4-phenylpiperazine and 1-(4-Methylphenyl)piperazine have shown lower toxicity compared to 1-Phenylpiperazine, making them promising candidates for future applications .

Propiedades

IUPAC Name |

1-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTJYBJCZXZGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |

| Record name | Phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8057855 | |

| Record name | Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-54-6 | |

| Record name | 1-Phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-phenylpiperazine (1-PP) primarily acts as a ligand for serotonin receptors, particularly the 5-HT1A receptor subtype [, , , , , ]. It mimics the spatial arrangement of key pharmacophores found in endogenous ligands like serotonin, enabling it to bind and exert effects on these receptors [].

A: Binding of 1-PP to 5-HT1A receptors can lead to various effects depending on the receptor's location and downstream signaling pathways. These can include modulation of neurotransmitter release, changes in neuronal excitability, and ultimately alterations in mood, behavior, and physiological functions [, ].

A: The molecular formula of 1-phenylpiperazine is C10H14N2, and its molecular weight is 162.23 g/mol [].

A: Key spectroscopic data available includes 1H NMR, 13C NMR, and 15N NMR data. Researchers have also reported one-bond 1JCH coupling constants for 1-PP []. This information is crucial for structural elucidation and studying the compound's behavior in different environments.

A: Yes, studies have investigated the stability of 1-phenylpiperazine under various stress conditions, including exposure to high temperature, light, oxidants, and acidic and alkaline environments [, ].

A: While 1-phenylpiperazine itself is not typically employed as a catalyst, its presence as a structural motif in various compounds can influence catalytic activity. For instance, the piperazine ring's ability to coordinate with metal ions makes it a valuable building block in the design of organometallic catalysts [].

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural and electronic properties of 1-phenylpiperazine and its derivatives [, ]. These calculations provide insights into molecular geometry, electronic distribution, and reactivity.

A: DFT calculations have been used to predict NMR chemical shifts and coupling constants, which were found to be in good agreement with experimental data []. This validates the use of computational methods for studying 1-phenylpiperazine. Additionally, DFT has been used to model interactions of 1-PP derivatives with enzymes, providing insights into their potential as enzyme inhibitors [].

A: Numerous studies have explored the SAR of 1-PP and related compounds. For example, introducing substituents on the phenyl ring, altering the piperazine ring size, and modifying the length and nature of N-alkyl substituents can significantly impact affinity for 5-HT1A receptors and other biological targets [, , , , , , ].

A: Introducing fluorine atoms to the benzofuranone structure of 1-PP derivatives enhanced their cytotoxic activity against tumor cell lines []. Conversely, chlorine and methoxy substitutions reduced their activity []. Additionally, specific modifications to the tetralin moiety in 1-phenylpiperazine derivatives led to compounds with high affinity and selectivity for 5-HT1A receptors [].

A: Formulation strategies for 1-phenylpiperazine and its derivatives depend on the specific application. For pharmaceutical applications, strategies may involve using appropriate salts, excipients, or drug delivery systems to enhance solubility, stability, and bioavailability [, ].

ANone: Specific SHE regulations pertaining to 1-phenylpiperazine will vary depending on geographical location and intended use. Researchers and manufacturers are responsible for adhering to all relevant regulations.

A: While detailed ADME studies specifically for 1-PP may be limited, research on structurally related phenylpiperazine derivatives provides insights into their metabolic fate. Studies have investigated the oxidative transformation of 1-PP by manganese oxide, a process relevant to environmental degradation [].

A: 1-phenylpiperazine derivatives have been evaluated for their acaricidal properties against house dust and stored-food mites []. The results showed promising acaricidal activity for several derivatives, suggesting their potential as alternatives to existing acaricides [].

A: While 1-phenylpiperazine is not approved for human use, its toxicological profile has been partially investigated. For instance, some derivatives, like 1-(m-chlorophenyl)-piperazine and 1-(p-chlorophenyl)-piperazine, have been shown to induce a characteristic syndrome in mice, highlighting potential central nervous system effects [].

A: ** Common techniques include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including 1H, 13C, and 15N NMR data []. * High-Performance Liquid Chromatography (HPLC): Allows for separation and quantification of 1-phenylpiperazine in complex mixtures [, , ]. * Mass Spectrometry (MS): Used for molecular weight determination and identification of 1-phenylpiperazine and its metabolites [, ]. * Infrared (IR) Spectroscopy:** Provides information about functional groups present in the molecule.

A: Studies have investigated the oxidative transformation of 1-PP by manganese oxide, a common oxidant in soils []. These studies revealed that the piperazine moiety is susceptible to oxidation, leading to dealkylation and hydroxylation. This information is crucial for understanding the persistence and potential environmental impact of 1-PP.

A: Analytical methods used to quantify 1-phenylpiperazine, such as HPLC methods, necessitate proper validation to ensure accuracy, precision, and specificity. This involves establishing parameters like linearity, range, limit of detection, limit of quantification, and robustness [].

ANone: If 1-phenylpiperazine or its derivatives are developed for commercial applications, stringent quality control measures would be essential during manufacturing and distribution. This includes adherence to good manufacturing practices (GMP), establishment of appropriate specifications, and regular testing to ensure product quality and safety.

A: The choice of alternatives or substitutes for 1-phenylpiperazine would depend heavily on the specific application. For example, in the context of acaricidal activity, natural essential oils or other synthetic compounds with similar modes of action could be considered [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)

![[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol](/img/structure/B188646.png)

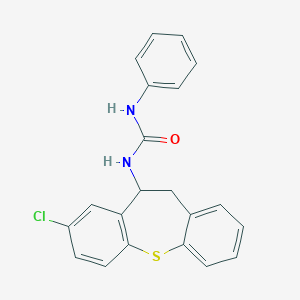

![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)

![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)